molecular formula C17H18ClN3O2 B13815063 [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid

[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid

Cat. No.: B13815063
M. Wt: 331.8 g/mol
InChI Key: OVDSIZLNXITVCF-UHFFFAOYSA-N
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Description

[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorophenyl group and a pyridine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-Chloro-phenyl)-piperazine: This intermediate can be synthesized by reacting 4-chloroaniline with piperazine under controlled conditions.

    Formation of Pyridin-4-YL-acetic acid: This can be achieved through the reaction of pyridine-4-carboxylic acid with acetic anhydride.

    Coupling Reaction: The final step involves coupling the two intermediates, 4-(4-Chloro-phenyl)-piperazine and pyridin-4-YL-acetic acid, using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can result in the inhibition of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound is structurally similar, with a fluorine atom replacing the chlorine atom in the phenyl ring.

    4-Chlorophenylacetic acid: This compound shares the 4-chlorophenyl group but lacks the piperazine and pyridine moieties.

Uniqueness

The uniqueness of [4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both the piperazine and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C17H18ClN3O2/c18-14-1-3-15(4-2-14)20-9-11-21(12-10-20)16(17(22)23)13-5-7-19-8-6-13/h1-8,16H,9-12H2,(H,22,23)

InChI Key

OVDSIZLNXITVCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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